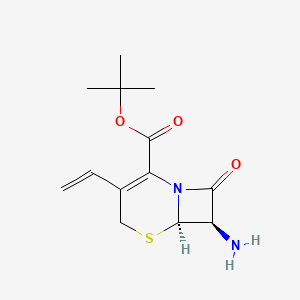

7-氨基-3-乙烯基-3-头孢-4-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid (AVC) is a synthetic, inorganic acid that is used clinically . It is produced by the hydrolysis of chlorocarboxylic acids and has been shown to be effective as an antihypertensive agent . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .

Synthesis Analysis

An efficient chemoenzymatic process has been developed for the preparation of 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid . This process features the removal of para-methoxybenzyl by trichloroacetic acid and the cleavage of phenylacetyl E-isomer by immobilized penicillin acylase enzyme .Molecular Structure Analysis

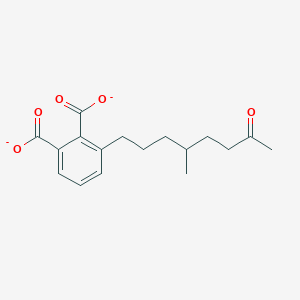

The molecular structure of AVC is represented by the chemical formula C9H10N2O3S . The molecular weight of AVC is 226.25 g/mol .Chemical Reactions Analysis

AVC is a key intermediate in the synthesis of Cephalosporin compounds . It is produced by the hydrolysis of chlorocarboxylic acids . AVC has also been used as a catalyst for acylation reactions with chlorides and trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of AVC include its molecular weight of 226.25 g/mol and its chemical formula of C9H10N2O3S .科学研究应用

细菌中的羧酸酯水解酶

羧酸酯水解酶(CEH)催化羧酸酯的水解,生成醇和酸。这些酶存在于各种生命域中,表现出不同的催化机制和结构构架。CEH 是底物特异性的,针对不同的酯类型,有些表现出肽酶或内酰胺酶活性。它们的工业应用非常广泛,从生物催化到蛋白质工程,突出了它们在理解生物学作用和增强潜在工业用途的研究中的重要性(Oh, Kim, & Kim, 2019)。

天然新酸及其应用

已从各种天然来源中鉴定出 260 多种天然存在的脂肪酸和新烷烃,以及它们的类似物和衍生物。这些化合物表现出一系列生物活性,并有望用于未来的化学制剂,包括抗氧化剂和抗菌剂。它们的衍生物在化妆品、农学和制药工业中得到应用,展示了天然来源的羧酸在科学研究和应用中的广泛潜力(Dembitsky, 2006)。

羧酸对生物催化剂的抑制作用

羧酸作为生物可再生化学品的研究突出了它们作为工业化学品前体和微生物抑制剂的双重作用。研究重点是了解羧酸对大肠杆菌和酿酒酵母等微生物的抑制作用,旨在确定增强微生物稳健性的代谢工程策略,以提高工业性能。这一领域强调了了解微生物代谢和羧酸毒性相互作用的重要性(Jarboe, Royce, & Liu, 2013)。

羧酸回收技术

由于人们越来越关注通过发酵途径生产有机酸,从水流中回收羧酸的液-液萃取 (LLX) 技术受到关注。该综述讨论了用于羧酸 LLX 的溶剂开发,包括使用离子液体和其他新型溶剂,突出了从稀释流中有效回收羧酸的技术进步和挑战,这对于生物基塑料生产至关重要(Sprakel & Schuur, 2019)。

安全和危害

作用机制

Target of Action

It is a key intermediate in the synthesis of cephalosporin compounds . Cephalosporins are a class of antibiotics and their primary targets are bacterial cell walls. They inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.

Mode of Action

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may share a similar mode of action with Cephalosporins. Cephalosporins bind to and inhibit the action of enzymes involved in the final step of cell wall synthesis called transpeptidation. This inhibition results in a weak cell wall that is unable to withstand the osmotic pressure within the bacterium, leading to cell lysis and death.

Biochemical Pathways

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may affect similar biochemical pathways as Cephalosporins. Cephalosporins interfere with the peptidoglycan synthesis pathway, disrupting bacterial cell wall formation and leading to cell death.

Result of Action

As a key intermediate in the synthesis of cephalosporin compounds , it can be inferred that it may have similar effects as Cephalosporins. Cephalosporins cause bacterial cell death by disrupting cell wall synthesis.

属性

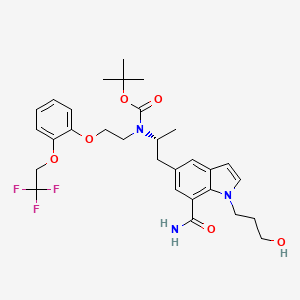

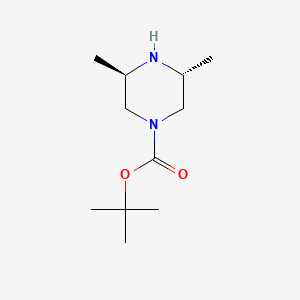

IUPAC Name |

tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYXDMAOGSDYNV-LDYMZIIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

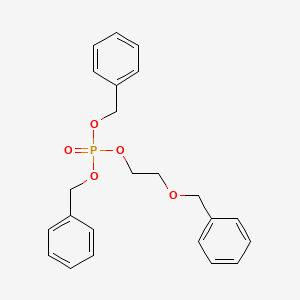

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)